molecular formula C12H18O3 B163789 (+)-7-iso-Jasmonic acid CAS No. 62653-85-4

(+)-7-iso-Jasmonic acid

Cat. No.: B163789
CAS No.: 62653-85-4
M. Wt: 210.27 g/mol
InChI Key: ZNJFBWYDHIGLCU-QKMQQOOLSA-N
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Description

(+)-7-iso-Jasmonic acid: is a naturally occurring organic compound that belongs to the jasmonate family. Jasmonates are plant hormones that play a crucial role in regulating plant growth, development, and defense mechanisms. This compound is a stereoisomer of jasmonic acid and is known for its involvement in plant stress responses, including wound healing, defense against herbivores, and resistance to pathogens.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-7-iso-Jasmonic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Starting Material: The synthesis often begins with cyclopentanone, which undergoes a series of reactions to form the cyclopentanone derivative.

    Cyclization: The cyclopentanone derivative is then subjected to cyclization reactions to form the core structure of jasmonic acid.

    Functional Group Modification: Various functional group modifications, such as hydroxylation and oxidation, are performed to introduce the necessary functional groups.

    Stereoselective Synthesis: The final step involves stereoselective synthesis to obtain the desired this compound isomer.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, to produce the compound in large quantities. These methods often utilize genetically engineered microorganisms capable of producing jasmonates through metabolic pathways.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (+)-7-iso-Jasmonic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: Substitution reactions can introduce different functional groups into the jasmonic acid structure. For example, halogenation reactions can introduce halogen atoms using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenation reagents such as bromine, chlorine, and other electrophilic reagents.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of jasmonic acid.

    Reduction Products: Alcohol derivatives of jasmonic acid.

    Substitution Products: Halogenated derivatives and other substituted jasmonic acid compounds.

Scientific Research Applications

Plant Defense Responses

Role in Stress Responses
Jasmonates, including (+)-7-iso-JA, play a crucial role in mediating plant responses to biotic and abiotic stresses. Research indicates that JA signaling pathways are activated during pathogen attacks, leading to enhanced resistance against necrotrophic fungi. For instance, the accumulation of JA is induced specifically in plants resistant to these pathogens, demonstrating its importance in plant immunity .

Case Study: Arabidopsis and Necrotrophic Fungi
In a study involving Arabidopsis, it was found that the biosynthesis of jasmonates was significantly increased upon infection with necrotrophic fungi. The application of (+)-7-iso-JA led to a marked increase in defense-related gene expression, showcasing its potential as a biopesticide or stress mitigator in agricultural practices .

Growth Regulation and Development

Influence on Lignin Deposition
Recent studies have demonstrated that JA regulates lignin deposition in plants. In poplar trees, exogenous application of methyl jasmonate (MeJA) inhibited lignin deposition and secondary cell wall (SCW) thickening. This suggests that manipulating JA levels could be a strategy for improving wood quality and growth characteristics in forestry .

Case Study: Poplar Trees
In a controlled experiment, poplar trees treated with MeJA showed reduced lignin content compared to untreated controls. This finding indicates that JA not only influences defense mechanisms but also plays a vital role in developmental processes such as lignification .

Bioactive Conjugates and Metabolite Production

JA-Amino Acid Conjugates
The bioactivity of JA is significantly enhanced when conjugated with amino acids. (+)-7-iso-JA-Ile (isoleucine conjugate) has been identified as the most active form among various JA derivatives. This compound binds to the COI1 receptor, triggering downstream signaling pathways essential for plant responses .

Case Study: Medicinal Plants
In Salvia miltiorrhiza, the manipulation of JA levels has been shown to influence the biosynthesis of medicinal metabolites like phenolic acids. The interaction between JAZ proteins and MYB transcription factors modulates the production of these valuable compounds, indicating that JA can be used to enhance the yield of pharmacologically important metabolites .

Agricultural Applications

Stress Tolerance Enhancement
JA has been applied in agriculture to improve stress tolerance in crops. Studies indicate that exogenous application of MeJA can enhance salt tolerance in various plants by regulating stomatal closure and antioxidant enzyme activities. For example, potato plants treated with JA showed improved photosynthetic pigment stability under salt stress conditions .

Case Study: Sweet Potatoes Under Salinity Stress
Research demonstrated that treating sweet potato leaves with MeJA significantly enhanced their tolerance to saline conditions by promoting proline accumulation and maintaining osmotic balance within the cells . This underscores the potential for using JA as a natural growth regulator in crop management.

Research Methodologies

Analytical Techniques
The study of (+)-7-iso-JA involves various analytical techniques such as high-performance liquid chromatography (HPLC) for quantifying different jasmonate forms and their biological activities. Recent advancements have allowed for stable detection of bioactive forms like (+)-7-iso-JA-Ile over extended periods, facilitating deeper insights into their roles during plant stress responses .

Mechanism of Action

Molecular Targets and Pathways: (+)-7-iso-Jasmonic acid exerts its effects by binding to specific receptors in plant cells, such as the jasmonate ZIM-domain (JAZ) proteins. This binding leads to the activation of transcription factors that regulate the expression of genes involved in plant defense and stress responses. The compound also interacts with other signaling pathways, including the salicylic acid and ethylene pathways, to coordinate a comprehensive defense response.

Comparison with Similar Compounds

    Jasmonic Acid: The parent compound of (+)-7-iso-Jasmonic acid, with similar biological activities but different stereochemistry.

    Methyl Jasmonate: A methyl ester derivative of jasmonic acid, commonly used in research and agriculture for its volatile properties.

    Coronatine: A bacterial toxin that mimics the action of jasmonates and is used to study jasmonate signaling pathways.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its binding affinity to receptors and its overall biological activity. This stereoisomer may exhibit different potency and efficacy compared to other jasmonates, making it a valuable compound for studying jasmonate signaling and developing jasmonate-based applications.

Biological Activity

(+)-7-iso-Jasmonic acid (JA) is a naturally occurring compound belonging to the jasmonate family, which are plant hormones crucial for regulating growth, development, and defense mechanisms in plants. This compound is a stereoisomer of jasmonic acid and plays significant roles in plant stress responses, including defense against herbivores and pathogens, as well as in various physiological processes. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and implications in agriculture and medicine.

Molecular Structure:

  • Chemical Formula: C13H18O3
  • CAS Number: 62653-85-4

Stereochemistry:
this compound features specific stereochemical configurations that are essential for its biological activity. It has two chiral centers located at C3 and C7 of the cyclopentanone ring, which leads to different stereoisomers with varying degrees of bioactivity.

The biological effects of this compound are mediated through its interaction with specific receptors in plant cells, primarily the COI1 receptor. Upon binding to COI1, it triggers the degradation of JAZ proteins, leading to the activation of transcription factors that regulate gene expression related to stress responses and defense mechanisms. This process involves:

  • Signal Transduction Pathways: Interaction with other signaling molecules such as salicylic acid and ethylene.
  • Gene Expression Regulation: Activation of genes involved in plant defense.

1. Plant Defense Mechanisms

This compound plays a crucial role in enhancing plant resistance to biotic stresses such as herbivore attacks and pathogen infections. Studies have shown that treatment with this compound can lead to:

  • Increased production of defensive proteins.
  • Enhanced synthesis of secondary metabolites that deter herbivores.

2. Anti-Cancer Properties

Research indicates that jasmonates, including this compound, exhibit potential anti-cancer activity. For instance:

  • Cell Line Studies: In vitro studies have demonstrated that this compound can inhibit the growth of human cancer cell lines, including oral squamous carcinoma cells (KB) and others like A549 lung cancer cells .
  • Mechanisms: The anti-cancer effects may be attributed to the induction of reactive oxygen species (ROS), which lead to programmed cell death in neoplastic cells .

3. Anti-inflammatory Effects

Jasmonates are structurally similar to prostaglandins and exhibit anti-inflammatory properties:

  • Neuroinflammation Studies: In models using SH-SY5Y human neuroblastoma cells, this compound reduced inflammation markers associated with PGE2 signaling pathways .
  • Potential Therapeutics: These findings suggest its utility in developing treatments for neuroinflammatory diseases.

Applications in Agriculture

In agricultural practices, this compound is utilized to enhance plant resilience against pests and diseases:

  • Pesticide Alternatives: Its application can reduce reliance on chemical pesticides by promoting natural defense mechanisms in crops.
  • Crop Yield Improvement: By modulating stress responses, it can improve overall crop health and yield under adverse conditions.

Case Studies

StudyFocusFindings
Milborrow (1986)Occurrence in Vicia fabaIdentified natural presence and biological activity .
Taki-Nakano et al. (2023)NeuroinflammationDemonstrated reduction in inflammation markers in neuroblastoma cells .
PMC Study (2021)Anti-cancer propertiesShowed inhibition of cancer cell growth via ROS induction .

Properties

IUPAC Name

2-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJFBWYDHIGLCU-QKMQQOOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@H]1[C@H](CCC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501046909
Record name 7-Isojasmonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501046909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 7-Epijasmonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0303804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

62653-85-4
Record name 7-Isojasmonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62653-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Isojasmonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501046909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is (+)-7-iso-Jasmonic acid and how does it differ from Jasmonic acid?

A1: this compound is a stereoisomer of Jasmonic acid, a plant hormone involved in growth regulation and stress responses. Stereoisomers share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. The specific difference between this compound and Jasmonic acid lies in the orientation of the carboxyl group at the 7th carbon atom in the cyclopentane ring.

Q2: Can this compound be found naturally, or is it solely a product of laboratory synthesis?

A: this compound occurs naturally in plants and is also produced by certain fungi. For instance, it was identified in Vicia faba L. [] and was found to be biosynthesized by plant tissue cell cultures in response to elicitation. [] Additionally, several fungal species, including Botryodiplodia theobromae, have been reported to produce this compound. [, , ]

Q3: How is this compound quantified in biological samples?

A: A highly sensitive and reproducible method for quantifying this compound is gas chromatography-negative ion chemical ionization-mass spectrometry (GC-NICI-MS). This method involves a one-step extraction and phase partition, selective adsorption/elution with an aminopropyl column, conversion to pentafluorobenzyl esters, purification using a silica column, and final analysis by GC-NICI-MS. This method allows for the analysis of multiple samples per day and has a detection limit in the femtogram range. []

Q4: What is the stability of this compound under different conditions?

A: this compound can undergo rapid epimerization under both alkaline and acidic conditions, as well as in the presence of albumin. This epimerization process involves the conversion of this compound into other stereoisomers, which may have different biological activities. []

Q5: Has this compound shown any promising biological activities?

A: Research has explored the potential of this compound and its derivatives as anti-cancer agents. Studies show that they can inhibit the growth of human cancer cell lines, including oral squamous carcinoma cells (KB). Interestingly, the anti-cancer activity of these compounds appears to be related to their stereochemistry. [] For instance, a hydroxylated derivative of this compound with a specific stereochemistry (compound 3 in the study) displayed higher activity than other stereoisomers and Jasmonic acid itself. [] This highlights the importance of stereochemistry in the development of new drug candidates based on this compound.

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